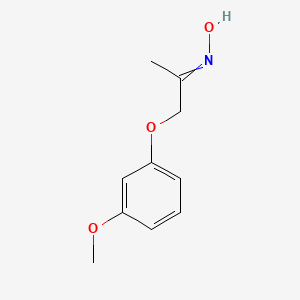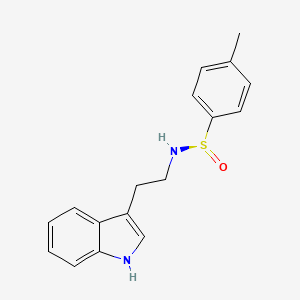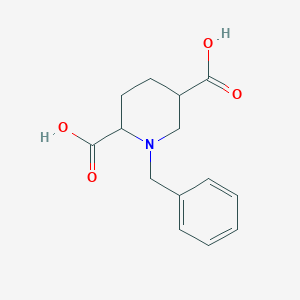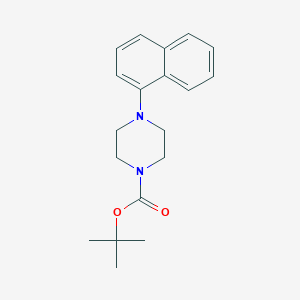
1-(Chloromethoxy)-4-ethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Chloromethoxy)-4-ethylbenzene is an organic compound characterized by a benzene ring substituted with a chloromethoxy group and an ethyl group
Méthodes De Préparation
The synthesis of 1-(Chloromethoxy)-4-ethylbenzene typically involves the chloromethylation of 4-ethylphenol. This reaction is carried out using chloromethyl methyl ether (CMME) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2) or aluminum chloride (AlCl3). The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane (CH2Cl2) for several hours to ensure complete conversion.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
1-(Chloromethoxy)-4-ethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethoxy group can be substituted by nucleophiles such as amines, thiols, or alcohols under appropriate conditions. For example, reacting with an amine in the presence of a base can yield the corresponding amine derivative.
Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The chloromethoxy group can be reduced to a methoxy group using reducing agents like lithium aluminum hydride (LiAlH4).
Common reagents and conditions used in these reactions include bases like sodium hydroxide (NaOH) for substitution reactions, and oxidizing agents like KMnO4 for oxidation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(Chloromethoxy)-4-ethylbenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Material Science: The compound is used in the preparation of functionalized polymers and resins, which have applications in coatings, adhesives, and sealants.
Biological Studies: It is used as a starting material for the synthesis of biologically active compounds, which are then studied for their potential therapeutic effects.
Mécanisme D'action
The mechanism of action of 1-(Chloromethoxy)-4-ethylbenzene in chemical reactions involves the activation of the benzene ring by the electron-donating ethyl group, making it more susceptible to electrophilic substitution reactions. The chloromethoxy group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new bonds with nucleophiles.
Comparaison Avec Des Composés Similaires
1-(Chloromethoxy)-4-ethylbenzene can be compared with other similar compounds such as 1-(Chloromethoxy)-4-methylbenzene and 1-(Chloromethoxy)-4-isopropylbenzene. These compounds share similar reactivity patterns due to the presence of the chloromethoxy group, but their physical and chemical properties differ due to the varying alkyl substituents on the benzene ring. The uniqueness of this compound lies in its specific reactivity and applications in organic synthesis and material science.
Conclusion
This compound is a versatile compound with significant applications in organic synthesis, material science, and biological studies. Its unique reactivity and the ability to undergo various chemical transformations make it a valuable intermediate in the preparation of more complex molecules.
Propriétés
Formule moléculaire |
C9H11ClO |
|---|---|
Poids moléculaire |
170.63 g/mol |
Nom IUPAC |
1-(chloromethoxy)-4-ethylbenzene |
InChI |
InChI=1S/C9H11ClO/c1-2-8-3-5-9(6-4-8)11-7-10/h3-6H,2,7H2,1H3 |
Clé InChI |
ALTDYQVFHUECNN-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)OCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(2,3-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13708027.png)

![Methyl 2-[Bis(Boc)amino]-3-(4-bromo-2-fluorophenyl)propanoate](/img/structure/B13708048.png)









![1-[2-Chloro-5-(trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B13708089.png)

